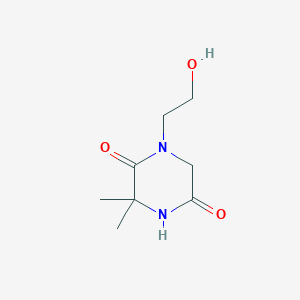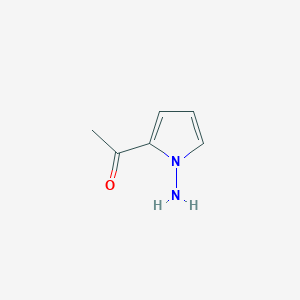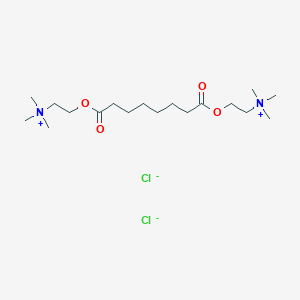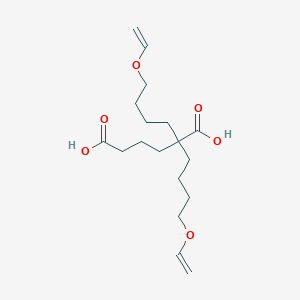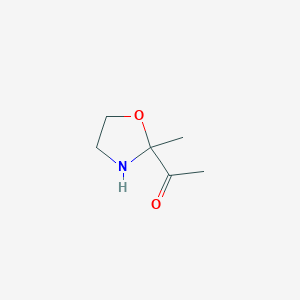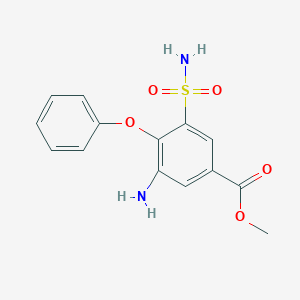
Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfamoyl compounds involves several steps, including protection of functional groups, reactions with sulfamoyl chloride, and deprotection. For example, the synthesis of N-protected sulfamates, which are stable to various conditions, is achieved by a multi-step process involving microwave heating, methylation, displacement, and deprotection with trifluoroacetic acid . Similarly, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a related compound, involves methylation, thiocyanation, ethylation, and oxidation . These methods could potentially be adapted for the synthesis of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate.
Molecular Structure Analysis
The molecular structure of related compounds is determined using spectroscopic data and, in some cases, X-ray diffraction. For instance, the crystal structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was elucidated using single-crystal X-ray diffraction, revealing its monoclinic space group and unit cell dimensions . This suggests that similar techniques could be employed to analyze the molecular structure of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate.
Chemical Reactions Analysis
The chemical reactivity of sulfamoyl and sulfonyl compounds is diverse. For example, N-protected sulfamates can undergo further manipulation through reactions at the aryl substituent . Additionally, the oxidation of sulfide moieties can be influenced by the presence of an amino group, as seen in the selective oxidation of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine . These findings suggest that Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate may also exhibit unique reactivity patterns that could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfamoyl and sulfonyl compounds are determined by their functional groups and molecular structure. The stability of N-protected sulfamates to various agents, such as oxidizing and reducing agents, bases, and nucleophiles, is a key property that allows for their use in multi-step synthesis . The solubility, melting point, and reactivity of these compounds can be inferred from their structural analogs, but specific data for Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate would require empirical testing.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Development
A study focused on the synthesis of Schiff bases from a motif similar to Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate showed the potential of these compounds as dual-action mode inhibitors against urease enzyme and virulent bacterial strains, suggesting their significance in developing treatments for gastrointestinal diseases, gastric and peptic ulcers, and hepatic encephalopathy (Irshad et al., 2022). Another study on the biodegradation of sulfamethoxazole, a sulfonamide antibiotic, by bacteria indicates the environmental persistence and risks associated with sulfonamide compounds, highlighting the importance of understanding their degradation pathways for environmental management (Mulla et al., 2018).
Photodynamic Therapy for Cancer Treatment
Research on the new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, including structural motifs similar to Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate, has shown remarkable potential for Type II photosensitizers in treating cancer through photodynamic therapy. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
Advanced Material Development
The synthesis and characterization of various sulfonamide Schiff bases, potentially including or related to Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate, have been explored for their cytotoxic activities against cancer cell lines, suggesting their utility in developing new chemotherapeutic agents (Govindaraj et al., 2021). This research underscores the significance of such compounds in medicinal chemistry and drug development, offering pathways for new drug discovery and development processes.
Eigenschaften
IUPAC Name |
methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-20-14(17)9-7-11(15)13(12(8-9)22(16,18)19)21-10-5-3-2-4-6-10/h2-8H,15H2,1H3,(H2,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKUIQWRNJBNJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)N)OC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515399 | |
| Record name | Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate | |
CAS RN |
56106-57-1 | |
| Record name | Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

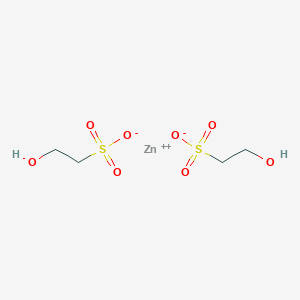

![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)

